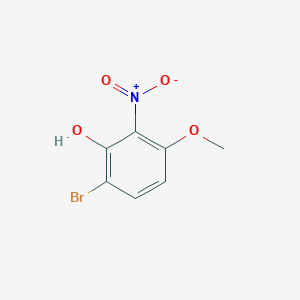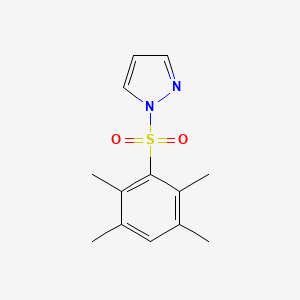
Ethyl 4-(((3-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
カタログ番号:
B2376616
CAS番号:
899959-65-0
分子量:
448.87
InChIキー:
HIMVBPBJUZGFLR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying an existing one. The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present in the molecule. Typically, each functional group can undergo certain types of reactions, and the overall reactivity of the molecule is a combination of the reactivities of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their molecular structure. These properties can include things like melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Antibacterial and Antifungal Properties
- Several studies have explored the potential of related compounds in antimicrobial applications. For instance, compounds synthesized from similar ethyl 4-chlorophenyl derivatives have demonstrated antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various derivatives, which are important for understanding their properties and potential applications. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved, and its molecular structure was studied through techniques like NMR and X-ray diffraction (Achutha et al., 2017).
Application in Dyeing and Textiles
- Compounds with structural similarities have been utilized in dyeing processes. For example, derivatives of ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate have shown promise in dyeing polyester and nylon fabrics, showcasing their utility in textile industries (Abolude, Bello, Nkeonye, & Giwa, 2021).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of related compounds have been extensively analyzed. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Potential in Drug Development
- Research has also explored the potential of these compounds in drug development, particularly in the synthesis of derivatives with potential pharmacological applications. For instance, some derivatives have been screened for effects on the central nervous system (Zabska et al., 1998).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(3-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-6-4-5-14(21)11-16)12-18(24)23(22-19)15-9-7-13(2)8-10-15/h4-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMVBPBJUZGFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]ox...
Cat. No.: B2376535
CAS No.: 921842-48-0
2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrim...
Cat. No.: B2376537
CAS No.: 2034583-24-7
N-(2,5-dimethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dih...
Cat. No.: B2376538
CAS No.: 946302-43-8
1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol...
Cat. No.: B2376539
CAS No.: 1022442-83-6
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)
![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)



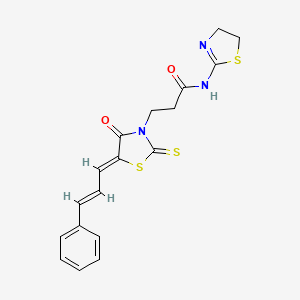
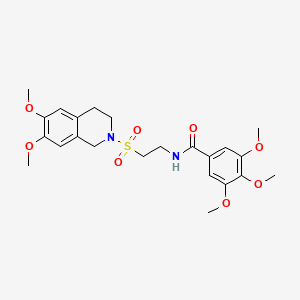
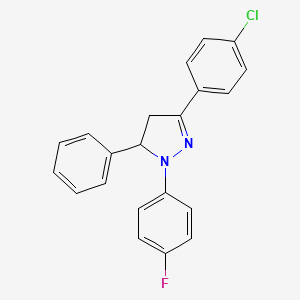
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)

![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
